2-(4-氟苯基)吗啉

概述

描述

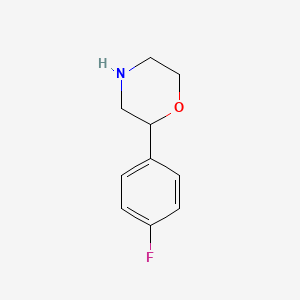

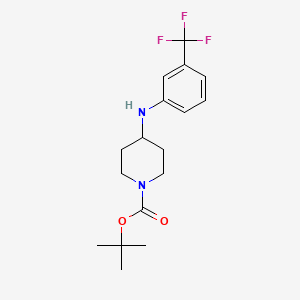

2-(4-Fluorophenyl)morpholine, also known as 4-Fluorophenylmorpholine, is an organic compound with the molecular formula C9H11NO. It is a white solid that is water-soluble and has a melting point of 115-117 °C. It is used in the synthesis of various pharmaceuticals and other compounds, and has a wide range of applications in scientific research.

科学研究应用

合成和表征

- 已通过各种方法合成和表征了2-(4-氟苯基)吗啉,证明了其作为多功能化学中间体的实用性。例如,已开发出类似于氟吗啉的化合物,氟吗啉是2-(4-氟苯基)吗啉的同分异构体,并被用作杀菌剂(Chai & Liu, 2011)。此外,已合成、表征并测试了2-(4-氟苯基)吗啉的衍生物,展示了其在各种生物活性中的潜力,突显了其在治疗应用中的潜力(Mamatha S.V et al., 2019)。

作为药物合成中间体的作用

- 2-(4-氟苯基)吗啉在重要药物的合成中起着关键作用。例如,它是合成抗恶心药阿普利坦中的重要组成部分,表明了其在医药应用中的重要性(S. Wang, 2015)。

结构研究和晶体学

- 该化合物及其衍生物已经接受了结构和晶体学研究。例如,已分析了与2-(4-氟苯基)吗啉密切相关的化合物的晶体结构,揭示了有关其分子构象和分子间相互作用的细节,这对于理解其化学行为和潜在应用至关重要(Gao Cao & A. Hu, 2006)。

生物活性的探索

- 已进行了研究,探索了2-(4-氟苯基)吗啉衍生物的生物和治疗活性。这些研究表明了该化合物在应对各种健康状况和疾病中的潜力。例如,已研究了一种衍生物在大鼠胰腺炎实验模型中的抗炎性能,表明了其潜在的医疗应用(O. Bigdan et al., 2020)。

药用应用

- 2-(4-氟苯基)吗啉及其衍生物已参与合成药用化合物,展示了它们在药物开发和治疗策略中的相关性。例如,衍生物已显示出抗抑郁活性,暗示了它们在心理健康治疗中的潜在用途(Tao Yuan, 2012)。

安全和危害

2-(4-Fluorophenyl)morpholine should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which are structurally similar, have been shown to inhibit the replication of various RNA and DNA viruses .

Biochemical Pathways

Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by steric factors and the spatial orientation of substituents .

生化分析

Biochemical Properties

2-(4-Fluorophenyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate . Additionally, 2-(4-Fluorophenyl)morpholine has been shown to interact with certain neurotransmitter receptors, potentially influencing neurological processes .

Cellular Effects

The effects of 2-(4-Fluorophenyl)morpholine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, 2-(4-Fluorophenyl)morpholine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(4-Fluorophenyl)morpholine exerts its effects through several mechanisms. It can bind to specific sites on enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can inhibit or enhance the enzyme’s catalytic activity . Additionally, 2-(4-Fluorophenyl)morpholine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)morpholine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Fluorophenyl)morpholine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)morpholine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of neurotransmitter activity and enhancement of cognitive function . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

2-(4-Fluorophenyl)morpholine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes such as monoamine oxidase (MAO) and flavin-containing monooxygenase (FMO) also plays a role in its metabolic processing .

Transport and Distribution

The transport and distribution of 2-(4-Fluorophenyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(4-Fluorophenyl)morpholine in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(4-Fluorophenyl)morpholine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum (ER) where it interacts with cytochrome P450 enzymes, or to the nucleus where it influences gene expression . The precise localization of 2-(4-Fluorophenyl)morpholine within cells can determine its biological effects and therapeutic potential.

属性

IUPAC Name |

2-(4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFUBIGEMDOEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395893 | |

| Record name | 2-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62243-70-3 | |

| Record name | 2-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

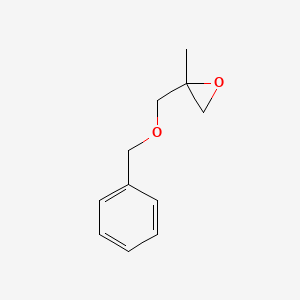

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)